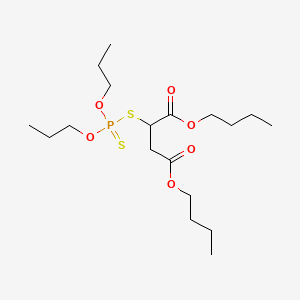
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate is an organic compound with the molecular formula C18H35O6PS2. It is also known by its IUPAC name, 1,4-dibutyl 2-{[dipropoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}butanedioate
Preparation Methods
The synthesis of dibutyl ((dipropoxyphosphinothioyl)thio)succinate involves multiple steps, typically starting with the reaction of butanedioic acid with dibutyl alcohol to form dibutyl butanedioate. This intermediate is then reacted with dipropoxyphosphinothioyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or phosphines.
Scientific Research Applications
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases and proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated enzyme activity.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of dibutyl ((dipropoxyphosphinothioyl)thio)succinate involves its interaction with molecular targets such as enzymes. The phosphorothioate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Dibutyl ((dipropoxyphosphinothioyl)thio)succinate is unique due to its specific structure and the presence of the dipropoxyphosphinothioyl group. Similar compounds include:
Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: This compound has a similar backbone but different substituents, leading to variations in chemical properties and applications.
Ethyl 3-[[bis(1-methylethoxy)phosphinothioyl]thio]propionate: Another related compound with different alkyl groups, affecting its reactivity and use.
Properties
CAS No. |
68413-47-8 |
|---|---|
Molecular Formula |
C18H35O6PS2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
dibutyl 2-dipropoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C18H35O6PS2/c1-5-9-13-21-17(19)15-16(18(20)22-14-10-6-2)27-25(26,23-11-7-3)24-12-8-4/h16H,5-15H2,1-4H3 |
InChI Key |
HSVNXSQHXKNAOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)SP(=S)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















